Bentazon-d7

Descripción general

Descripción

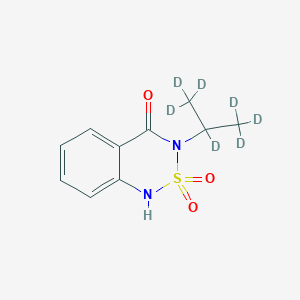

Bentazon-d7 is a deuterated form of bentazon, a selective herbicide belonging to the thiadiazine group of chemicals. It is primarily used for environmental and food residue analysis. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful as an internal standard in various analytical techniques .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bentazon-d7 involves the deuteration of bentazon. The process typically includes the introduction of deuterium atoms into the molecular structure of bentazon through isotopic exchange reactions. This can be achieved using deuterated reagents under specific reaction conditions that favor the incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to facilitate the efficient exchange of hydrogen with deuterium, resulting in the desired deuterated product .

Análisis De Reacciones Químicas

Types of Reactions: Bentazon-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: this compound can be reduced to yield deuterated analogs of reduced bentazon.

Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated analogs of oxidized bentazon, while reduction may produce deuterated reduced forms .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Bentazon-d7 serves as an internal standard in the quantification of bentazon residues in food products and environmental samples. Its deuterated nature allows for precise measurements through advanced analytical techniques such as:

- Ultra-High Performance Liquid Chromatography (UHPLC)

- High-Resolution Mass Spectrometry (HRMS)

These methods enhance the sensitivity and specificity of bentazon detection in complex matrices, including shellfish and agricultural products .

Environmental Remediation Studies

Research has demonstrated the potential of using this compound in studies focused on the degradation of bentazon in contaminated water systems. A notable study involved the white-rot fungus Trametes versicolor, which was evaluated for its ability to bioremediate bentazon-contaminated water. The study highlighted:

- Complete removal of bentazon within three days under laboratory conditions.

- Identification of 19 transformation products resulting from the degradation process, including hydroxylations and oxidations.

- The establishment of a trickle-bed reactor system that maintained an average removal efficiency of 48% over 30 days .

This underscores the utility of this compound not only as a marker for environmental monitoring but also as a tool for understanding biodegradation pathways.

Food Safety and Residue Analysis

In food safety contexts, this compound is essential for ensuring compliance with regulatory standards regarding pesticide residues. Its application extends to:

- Monitoring pesticide levels in various crops such as rice, corn, and beans.

- Assessing the effectiveness of different extraction methods for bentazon residues from food samples using polyacrylic membranes .

Case Study 1: Biodegradation Mechanisms

A study focusing on the enzymatic degradation of bentazon by Trametes versicolor provided insights into the biochemical pathways involved. The research identified key enzymes responsible for degradation, including laccases and cytochrome P450 systems. This case study illustrates how this compound can be used to trace degradation products and understand microbial interactions with pollutants .

Case Study 2: Environmental Monitoring

Another significant application is in environmental monitoring where this compound has been utilized to track the presence and concentration of bentazon in aquatic environments post-application. The results from these studies are crucial for assessing ecological impacts and guiding remediation efforts.

Mecanismo De Acción

The mechanism of action of Bentazon-d7 is similar to that of bentazon. It inhibits electron transport in the photosynthetic apparatus of plant cells by competing with quinone B for the binding site in the reaction center of photosystem II. This blockage prevents the flow of electrons, disrupting the photosynthetic process and leading to the death of the target plants .

Comparación Con Compuestos Similares

Bentazon: The non-deuterated form of Bentazon-d7, used as a selective herbicide.

Atrazine-d5: Another deuterated herbicide used for similar analytical purposes.

Parathion-ethyl-d10: A deuterated form of parathion-ethyl used in pesticide residue analysis.

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs, making it an invaluable tool in environmental and food residue analysis .

Actividad Biológica

Bentazon-d7 is a deuterated derivative of bentazon, a selective herbicide primarily used in agricultural settings to control various weed species. The incorporation of deuterium atoms into the molecular structure of bentazon enhances its utility in analytical chemistry, particularly in mass spectrometry applications. This article explores the biological activity of this compound, including its interactions with other herbicides, environmental implications, and degradation pathways.

This compound has a chemical formula similar to that of bentazon but includes deuterium isotopes, which provide distinct advantages in analytical detection. The CAS number for this compound is 131842-77-8. Its structure allows researchers to trace its metabolic pathways and degradation processes more accurately than its non-deuterated counterpart.

Bentazon functions by inhibiting specific biochemical pathways in susceptible plants, primarily affecting photosynthesis. The herbicide disrupts the electron transport chain, leading to reduced energy production in target weeds. This selectivity allows it to control weed populations while minimizing harm to certain crops, such as rice and cereals.

Biological Activity and Toxicity

Research indicates that this compound retains the biological activity of bentazon. It has been shown to be effective against a range of weed species while exhibiting varying levels of toxicity towards non-target organisms:

- Aquatic Organisms : Studies have demonstrated that bentazon is toxic to species like rainbow trout and bluegill sunfish at low concentrations, raising concerns about its environmental impact .

- Terrestrial Species : While generally considered safe for many crops, bentazon has shown adverse effects on non-target species, including potential reproductive impairments in birds.

Table 1: Summary of Toxicity Studies

| Organism | Observed Effects | Reference |

|---|---|---|

| Rainbow Trout | Toxic at low concentrations | |

| Bluegill Sunfish | Toxicity observed | |

| Dogs | Diarrhea, anemia, dehydration | |

| Honeybees | Non-toxic |

Environmental Monitoring

This compound serves as an internal standard in mass spectrometry for quantifying bentazon residues in environmental samples such as soil and water. The deuterated form allows for improved differentiation from naturally occurring compounds with similar structures, thus enhancing the accuracy of environmental monitoring efforts.

Case Study: Environmental Residue Analysis

A study analyzed water samples for pesticide residues using electrospray ionization coupled with high-resolution mass spectrometry. This compound was utilized to quantify the presence of bentazon in various environmental contexts. The results indicated that while some pesticides were detected, others were not found in drinking water samples .

Degradation Pathways

Bentazon undergoes several biotransformation processes in biological systems:

- Microbial Degradation : Fungal enzymes, particularly laccase and cytochrome P450 systems, have been identified as key players in the degradation of bentazon. A study using Trametes versicolor demonstrated a significant removal rate of bentazon through these enzymatic pathways .

- Bioremediation Potential : Research has shown that immobilized fungi can effectively degrade bentazon in contaminated water systems. For instance, a trickle-bed reactor setup with T. versicolor achieved an average removal rate of 48% over 30 days under non-sterile conditions .

Table 2: Biodegradation Studies Overview

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Fungal Biodegradation | Use of Trametes versicolor | 48% removal efficiency achieved |

| Enzymatic Pathways | Laccase-mediated degradation | Identified key enzymes involved |

Propiedades

IUPAC Name |

3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1D3,2D3,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMSMJKLGFBRBS-QXMYYZBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)C2=CC=CC=C2NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512095 | |

| Record name | 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131842-77-8 | |

| Record name | 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bentazone-D7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.